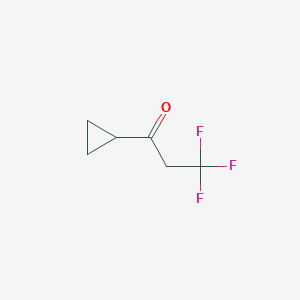

1-Cyclopropyl-3,3,3-trifluoropropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

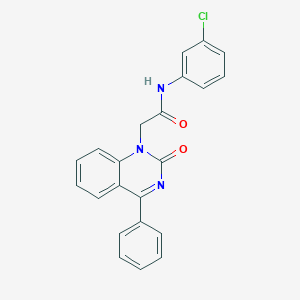

Vue d'ensemble

Description

1-Cyclopropyl-3,3,3-trifluoropropan-1-one is a chemical compound with the molecular formula C6H7F3O . It has a molecular weight of 152.12 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-3,3,3-trifluoropropan-1-one is 1S/C6H7F3O/c7-6(8,9)3-5(10)4-1-2-4/h4H,1-3H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

The boiling point of 1-Cyclopropyl-3,3,3-trifluoropropan-1-one is predicted to be 112.6±35.0 °C . The compound has a predicted density of 1.295±0.06 g/cm3 .Applications De Recherche Scientifique

Catalytic 1,3-Difunctionalization via Oxidative C-C Bond Activation

A study highlighted the catalytic 1,3-difunctionalization of cyclopropanes as a strategy for modulating molecular shape through the introduction of electronegative substituents. This method employs aryl iodine(I-III) catalysis, demonstrating the synthesis of 1,3-difluorination products, among other derivatives. The approach underscores the potential of using 1-Cyclopropyl-3,3,3-trifluoropropan-1-one in generating compounds with specific molecular conformations due to the influence of 1,3-difluorides on molecular structure (Banik, Mennie, & Jacobsen, 2017).

Synthesis of Trifluoromethyl-Substituted Cyclopropanes

Research into the Corey-Chaykovsky reaction utilizing fluorinated sulfur ylides has enabled the synthesis of cis-configured trifluoromethyl cyclopropanes with excellent yields and good diastereoselectivities. This development is crucial for creating building blocks for pharmaceutical and agrochemical agents, illustrating the importance of 1-Cyclopropyl-3,3,3-trifluoropropan-1-one derivatives in drug development (Hock et al., 2017).

Direct Synthesis of Cyclopropanes from gem-Dialkyl Groups

A novel method for synthesizing cyclopropanes involves the intramolecular coupling of two C-H bonds, highlighting the significance of 1-Cyclopropyl-3,3,3-trifluoropropan-1-one in accessing bioactive molecules through a simplified cyclopropanation reaction. This technique has implications for the efficient production of compounds like lemborexant, an anti-insomnia drug (Clemenceau et al., 2020).

Transition-Metal-Free Synthesis of Trifluoromethyl Cyclopropenes

A transition-metal-free reaction of 2,2,2-trifluoroacetophenone tosylhydrazones with alkynes has been developed, leading to the formation of 1,3-diaryl-3-trifluoromethylcyclopropenes. The process is notable for its simplicity and does not require metal catalysts, emphasizing the versatility of trifluoromethyl groups in directing the formation of cyclopropenes instead of pyrazoles (Barroso et al., 2016).

Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes

The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been achieved using 1-aryl-2,2,2-trifluorodiazoethanes with alkenes, catalyzed by the adamantylglycine-derived dirhodium complex. This method produces cyclopropanes with high diastereoselectivity and enantioselectivity, underscoring the role of 1-Cyclopropyl-3,3,3-trifluoropropan-1-one in the synthesis of stereochemically complex molecules (Denton, Sukumaran, & Davies, 2007).

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclopropyl-3,3,3-trifluoropropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O/c7-6(8,9)3-5(10)4-1-2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZARKPIFOUSRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3,3,3-trifluoropropan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2860521.png)

![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)

![methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2860531.png)